molecular formula C20H21FN2O2 B7054695 N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide

Cat. No.: B7054695
M. Wt: 340.4 g/mol
InChI Key: LHJDGIYNOVATJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of a fluoro-methylphenyl group and an indole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The fluoro-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substitutions on the indole core. Examples include:

Uniqueness

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-methylphenyl group enhances its stability and bioactivity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(3-fluoro-4-methylphenyl)ethyl]-3,3-dimethyl-2-oxo-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-11-5-6-13(9-16(11)21)12(2)22-18(24)14-7-8-15-17(10-14)23-19(25)20(15,3)4/h5-10,12H,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJDGIYNOVATJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)C(C(=O)N3)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.